Technical Guide: 2-Methoxy-4-(tributylstannyl)pyridine in Drug Discovery and Development
Technical Guide: 2-Methoxy-4-(tributylstannyl)pyridine in Drug Discovery and Development
CAS Number: 1204580-72-2[1][2]
Introduction
2-Methoxy-4-(tributylstannyl)pyridine is a key organometallic building block, particularly valuable for researchers, scientists, and professionals in drug development. Its utility lies primarily in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction allows for the efficient and versatile formation of carbon-carbon bonds, enabling the incorporation of the 2-methoxypyridin-4-yl moiety into complex molecular architectures. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs, and reagents such as this provide a direct route to novel pharmaceutical candidates.
This technical guide provides an in-depth overview of 2-Methoxy-4-(tributylstannyl)pyridine, including its chemical properties, a detailed experimental protocol for its synthesis, and its primary application in drug discovery.
Chemical Properties and Data
Quantitative data and key chemical properties of 2-Methoxy-4-(tributylstannyl)pyridine are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1204580-72-2 | [1][2] |
| Molecular Formula | C₁₈H₃₃NOSn | |
| Molecular Weight | 398.17 g/mol | |
| Physical Form | Solid | |
| SMILES String | CCCC--INVALID-LINK--(CCCC)c1ccnc(OC)c1 | |
| InChI Key | UCHQMWVWLUINRX-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of the Precursor: 2-Methoxy-4-bromopyridine
A common precursor for the target molecule is 2-methoxy-4-bromopyridine. One method for its synthesis involves the diazotization of 2-methoxy-4-aminopyridine followed by a Sandmeyer-type reaction.
Synthesis of 2-Methoxy-4-(tributylstannyl)pyridine
The final step involves a lithium-halogen exchange followed by quenching with tributyltin chloride. This is a standard method for the preparation of organostannanes.
Reaction:
4-Bromo-2-methoxypyridine + n-BuLi → 4-Lithio-2-methoxypyridine 4-Lithio-2-methoxypyridine + Bu₃SnCl → 2-Methoxy-4-(tributylstannyl)pyridine
Detailed Methodology:
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Materials:
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4-Bromo-2-methoxypyridine
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n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
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Tributyltin chloride (Bu₃SnCl)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Nitrogen or Argon gas for inert atmosphere
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Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add 4-bromo-2-methoxypyridine (1.0 equivalent) and dissolve in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour.
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In a separate, dry flask, dissolve tributyltin chloride (1.1 equivalents) in anhydrous THF.
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Add the tributyltin chloride solution to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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The product can be purified by column chromatography on silica gel.
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Applications in Drug Discovery: The Stille Cross-Coupling Reaction
The primary utility of 2-Methoxy-4-(tributylstannyl)pyridine in drug discovery is as a building block in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the organostannane and an organic halide or triflate (R-X). This allows for the direct installation of the 2-methoxypyridine moiety onto a wide variety of molecular scaffolds.
The Stille reaction is highly valued in medicinal chemistry due to its tolerance of a wide range of functional groups, its stability to air and moisture, and the generally mild reaction conditions.[3][4]
General Experimental Protocol for Stille Coupling
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Materials:
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2-Methoxy-4-(tributylstannyl)pyridine
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Aryl or heteroaryl halide/triflate
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
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Ligand (if required, e.g., PPh₃, AsPh₃)
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Solvent (e.g., toluene, DMF, dioxane)
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Optional additives (e.g., CuI, CsF)
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Procedure:
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To a reaction vessel, add the aryl/heteroaryl halide (1.0 equivalent), 2-Methoxy-4-(tributylstannyl)pyridine (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and any ligand or additive.
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Add the degassed solvent under an inert atmosphere.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent.
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Work-up typically involves washing with aqueous solutions to remove tin byproducts (e.g., aqueous KF or NH₄Cl) and purification by column chromatography.
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Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 2-Methoxy-4-(tributylstannyl)pyridine from 4-amino-2-methoxypyridine.
Caption: Synthetic workflow for 2-Methoxy-4-(tributylstannyl)pyridine.
Stille Cross-Coupling Catalytic Cycle
This diagram outlines the generally accepted mechanism for the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
2-Methoxy-4-(tributylstannyl)pyridine is a valuable and versatile reagent for drug discovery and development. Its primary application in the Stille cross-coupling reaction provides a robust method for the synthesis of novel compounds containing the 2-methoxypyridine scaffold. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and scientists working in the field of medicinal chemistry. While organotin compounds are toxic and require careful handling, their synthetic utility remains significant for accessing complex molecular targets.
References
- 1. 2-Methoxy-4-(tributylstannyl)pyridine - CAS:1204580-72-2 - 如吉生物科技 [shruji.com]
- 2. store.p212121.com [store.p212121.com]
- 3. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
